REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[F:1][C:2]([CH2:3][CH2:4][NH:5][C:6](=[O:7])[c:8]1[n:9][cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][cH:17]1)([F:18])[F:19].[Na+:21].[OH-:20]>>[F:1][C:2]([CH2:3][CH2:4][NH:5][C:6](=[O:7])[c:8]1[n:9][cH:10][c:11]([C:12](=[O:13])[OH:14])[cH:16][cH:17]1)([F:18])[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COC(=O)c1ccc(C(=O)NCCC(F)(F)F)nc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)NCCC(F)(F)F)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(C(=O)NCCC(F)(F)F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |